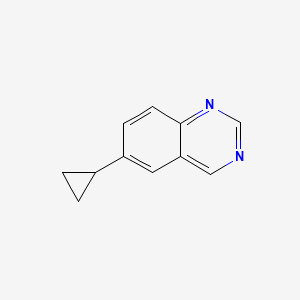

6-Cyclopropylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

6-cyclopropylquinazoline |

InChI |

InChI=1S/C11H10N2/c1-2-8(1)9-3-4-11-10(5-9)6-12-7-13-11/h3-8H,1-2H2 |

InChI Key |

CYWOCRKJCVOSGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=CN=CN=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropylquinazoline and Its Advanced Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 6-Cyclopropylquinazoline

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. tandfonline.comwikipedia.orgamazonaws.com For this compound, the primary strategic disconnections focus on the formation of the quinazoline (B50416) ring system. The quinazoline core can be retrosynthetically disconnected in several ways, primarily by breaking the bonds formed during the cyclization step.

A common and effective strategy involves disconnecting the pyrimidine (B1678525) ring of the quinazoline nucleus. This typically leads to two key precursors: a substituted anthranilic acid derivative and a one-carbon (C1) synthon. In the case of this compound, this approach suggests a disconnection to 4-cyclopropylanthranilic acid and a suitable C1 source, such as formamide (B127407) or an orthoester.

Another viable retrosynthetic approach involves the disconnection of the N1-C2 and C4-N3 bonds, which points towards a 2-aminobenzonitrile or 2-aminobenzamide derivative and a source for the C2 and N3 atoms. For 2-cyclopropyl-substituted quinazolines, this could involve a cyclocondensation with cyclopropanecarboxaldehyde or a related derivative.

Furthermore, a disconnection strategy can be envisioned that introduces the cyclopropyl (B3062369) group at a later stage of the synthesis, for instance, through a cross-coupling reaction on a pre-formed quinazoline ring bearing a suitable leaving group at the 6-position, such as a bromine or triflate group. This approach offers flexibility in the synthesis of various 6-substituted quinazoline derivatives.

Precursor Synthesis and Functionalization Routes

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors and intermediates. These precursors are designed to incorporate the necessary functional groups in the correct positions for the subsequent cyclization and annulation reactions.

Synthesis of 6-Bromo-2-cyclopropylquinazolin-4(3H)-one and Related Halogenated Intermediates

Halogenated quinazolinones, particularly 6-bromo-2-cyclopropylquinazolin-4(3H)-one, serve as versatile intermediates for the synthesis of this compound derivatives through subsequent cross-coupling reactions. The synthesis of these intermediates typically begins with a halogenated anthranilic acid.

One common route starts from 5-bromoanthranilic acid, which is first acylated with cyclopropanecarbonyl chloride to form 2-(cyclopropanecarboxamido)-5-bromobenzoic acid. This intermediate is then cyclized, often by heating with a dehydrating agent or by forming a benzoxazinone (B8607429) intermediate, to yield 6-bromo-2-cyclopropylquinazolin-4(3H)-one. The reaction conditions for these steps are crucial for achieving high yields and purity.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 5-Bromoanthranilic acid | 1. Cyclopropanecarbonyl chloride, pyridine2. Acetic anhydride, reflux | 6-Bromo-2-cyclopropyl-4H-3,1-benzoxazin-4-one | - |

| 6-Bromo-2-cyclopropyl-4H-3,1-benzoxazin-4-one | Ammonia (B1221849), ethanol | 2-(Cyclopropanecarboxamido)-5-bromobenzamide | - |

| 2-(Cyclopropanecarboxamido)-5-bromobenzamide | Aqueous NaOH, reflux | 6-Bromo-2-cyclopropylquinazolin-4(3H)-one | - |

Table 1: Synthetic route to 6-Bromo-2-cyclopropylquinazolin-4(3H)-one.

Preparation of Key Anthranilic Acid Derivatives

The synthesis of appropriately substituted anthranilic acid derivatives is a cornerstone of quinazoline chemistry. nih.govekb.eg For the direct synthesis of this compound, 4-cyclopropylanthranilic acid is a key precursor. The introduction of the cyclopropyl group onto the anthranilic acid scaffold can be achieved through various methods, including cross-coupling reactions on a halogenated anthranilic acid precursor. For instance, a Suzuki or other palladium-catalyzed cross-coupling reaction of a protected 4-bromo or 4-iodoanthranilic acid derivative with a cyclopropylboronic acid or a related organometallic reagent can provide the desired 4-cyclopropylanthranilic acid.

Alternatively, functionalization of the benzene (B151609) ring can be performed prior to the introduction of the amino and carboxylic acid functionalities, although this can sometimes lead to challenges with regioselectivity.

Direct Synthetic Approaches to this compound Core

Direct synthetic methods for the construction of the this compound core offer a more convergent and often more efficient route to the target molecule compared to multi-step sequences involving late-stage introduction of the cyclopropyl group.

Cyclization Reactions and Annulation Strategies

The formation of the quinazoline ring is most commonly achieved through cyclization reactions. researchgate.net A primary method involves the condensation of a 4-substituted anthranilic acid derivative with a source of the remaining carbon and nitrogen atoms of the pyrimidine ring. For this compound, this would involve the reaction of 4-cyclopropylanthranilic acid or its corresponding amide or nitrile with a C1 synthon like formamide, formic acid, or an orthoformate. nih.gov

Another powerful strategy is the Bischler synthesis, which involves the reaction of an N-acylanthranilic acid with ammonia or an amine. openmedicinalchemistryjournal.com In the context of this compound, 2-amino-4-cyclopropylbenzoic acid could be acylated and then treated with ammonia to induce cyclization.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product |

| 4-Cyclopropylanthranilic acid | Formamide | Heat | 6-Cyclopropylquinazolin-4(3H)-one |

| 2-Amino-4-cyclopropylbenzonitrile | Orthoformate, Ammonia | Acid catalyst | This compound |

Table 2: Representative cyclization reactions for the synthesis of the this compound core.

One-Pot and Multicomponent Reaction Methodologies

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex heterocyclic systems like quinazolines. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the isolation of intermediates.

A potential one-pot synthesis of this compound could involve the reaction of 2-amino-4-cyclopropylbenzaldehyde, an amine, and an oxidant. tandfonline.comorganic-chemistry.org Several methodologies have been developed for the synthesis of 2,4-disubstituted quinazolines using a three-component assembly of 2-aminobenzophenones, aldehydes, and urea (B33335) or ammonium acetate. wikipedia.org Adapting these methods to use a 2-amino-4-cyclopropyl-substituted benzophenone or benzaldehyde could provide a direct route to the desired quinazoline.

Furthermore, copper-catalyzed one-pot syntheses of quinazoline derivatives have been reported, which could potentially be adapted for the synthesis of this compound. beilstein-journals.org These methods often offer mild reaction conditions and broad substrate scope, making them attractive for library synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 2-Amino-4-cyclopropylbenzaldehyde | Amine | Oxidant | Various | 6-Cyclopropyl-4-substituted-quinazoline |

| 2-Amino-4-cyclopropylbenzophenone | Aldehyde | Urea | Aerobic oxidation | 2,6-Disubstituted-4-aryl-quinazoline |

Table 3: Potential one-pot and multicomponent reactions for the synthesis of this compound derivatives.

Advanced Modification and Derivatization at the 6-Position of this compound

While the cyclopropyl group at the C-6 position is generally stable, the quinazoline ring itself can be further functionalized. However, direct modification of the C-6 position after the cyclopropyl group is in place is synthetically challenging. A more common strategy involves introducing the cyclopropyl group at a late stage of the synthesis, often by coupling it to a pre-functionalized quinazoline core, such as a 6-haloquinazoline.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in the synthesis of complex quinazoline derivatives. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com In the context of this compound synthesis, this reaction is typically used to introduce the cyclopropyl group itself onto a 6-haloquinazoline precursor (e.g., 6-bromoquinazoline). The reaction of potassium cyclopropyltrifluoroborate with aryl chlorides, catalyzed by palladium, is an effective method for this transformation. nih.gov This approach is attractive due to the stability and ease of handling of the trifluoroborate salts compared to boronic acids. nih.gov

The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction is instrumental in synthesizing 6-aminoquinazoline derivatives. Starting from a 6-haloquinazoline, a wide variety of primary and secondary amines can be introduced at the 6-position. The development of specialized bidentate phosphine ligands has expanded the scope of this reaction to include less reactive amines and aryl chlorides. wikipedia.org For instance, new derivatives of 6-bromoquinazolin-4-ones have been synthesized by reacting them with aromatic amines under Buchwald-Hartwig conditions, using palladium catalysts and appropriate bases. researcher.liferesearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling on 6-Haloquinazolines

| Reaction Type | Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | 6-Bromoquinazoline | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | High nih.gov |

| Suzuki-Miyaura | 6-Chloroquinazoline | Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene | Good nih.gov |

| Buchwald-Hartwig | 6-Bromoquinazolin-4-thione | Aromatic Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Not Specified researcher.liferesearchgate.net |

| Buchwald-Hartwig | 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Excellent scienceopen.com |

Halogenation of the quinazoline core provides a key intermediate for further functionalization, particularly for the cross-coupling reactions described above. Electrophilic substitution reactions, such as nitration, are known to occur on the quinazoline ring. scispace.com For instance, nitration with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. scispace.com While direct halogenation of this compound is not widely reported, a common synthetic route involves starting with a substituted anthranilic acid. For example, a series of 6-bromo-4-alkylthioquinazoline compounds can be generated from anthranilic acid through a sequence of reactions including bromination, cyclization, and substitution. nih.gov

Once a halogen is installed at the C-6 position, it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as an electrophile in palladium-catalyzed couplings. This two-step strategy of halogenation followed by substitution or coupling is a cornerstone in the synthesis of diverse 6-substituted quinazolines. nih.gov

Functionalization at Other Positions of the this compound Scaffold (C-2, C-4, N-3)

Beyond the C-6 position, the C-2, C-4, and N-3 positions of the this compound scaffold offer multiple handles for further chemical modification.

The C-2 and C-4 positions of the quinazoline ring exhibit distinct reactivity profiles, allowing for selective functionalization. The C-4 position is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. scispace.comchim.it This reactivity allows for the introduction of a wide array of substituents. For example, 4-chloroquinazolines readily react with various amines to form 4-aminoquinazoline derivatives via SNAr reactions. chim.it

The C-2 position is generally less reactive towards nucleophiles than the C-4 position. However, it can be functionalized through various methods. For 2,4-dichloroquinazoline derivatives, palladium-catalyzed cross-coupling reactions can be controlled to selectively occur at either the C-2 or C-4 position, depending on the choice of ligands and reaction conditions. nih.gov For instance, the Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl product, demonstrating the higher reactivity of the C-6 position over the C-2 position in that system. scispace.com In other cases, C-H functionalization can be employed to introduce substituents at the C-2 position. nih.gov

Table 2: Selective Functionalization of Quinazoline Positions

| Position | Reaction Type | Reagents | Product Type |

| C-4 | SNAr | 4-Chloroquinazoline, Heteroaryl Amines, DMAP | 4-Arylaminoquinazolines chim.it |

| C-4 | Nucleophilic Addition | Quinazoline, Grignard Reagents (e.g., PhMgBr) | 4-Substituted-3,4-dihydroquinazolines scispace.com |

| C-2 & C-4 | Suzuki-Miyaura | 2,4-Dichloroquinazoline, Arylboronic Acid | C-4 or C-2 Arylated Quinazolines nih.gov |

| C-2 | SNAr | 2-Chloro-6-phenylpurine (analogue) | Further substitution at C-2 scispace.com |

The N-3 position of the quinazoline ring can be functionalized through alkylation or acylation, particularly in quinazolin-4-one systems. uw.edu The lactam-lactim tautomerism in quinazolin-4-ones allows for O-alkylation or N-alkylation depending on the reaction conditions. nih.gov N-alkylation is typically achieved by treating the quinazolin-4-one with an alkyl halide in the presence of a base. uw.eduresearchgate.net For example, 2-chloro-quinazolinone can undergo N-alkylation with methyl-2-bromoacetate. uw.edu Similarly, acylation can be performed using acyl chlorides. These modifications at the N-3 position are crucial for modulating the biological activity and physicochemical properties of the resulting compounds. scispace.com

Chemical Reactivity and Mechanistic Organic Transformations of 6 Cyclopropylquinazoline Derivatives

Nucleophilic and Electrophilic Reactivity Profiles of the Quinazoline (B50416) Ring

The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. This fusion results in a distinct distribution of electron density, creating separate domains for nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The pyrimidine portion of the quinazoline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. These positions are analogous to the vinylogous positions of an imine and are readily attacked by nucleophiles, especially when substituted with a good leaving group like a halide or a sulfonyl group. Studies on 2,4-dichloroquinazolines consistently show that nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position. nih.govresearchgate.net This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4. The 6-cyclopropyl group, being on the benzene ring, has a minimal electronic effect on the pyrimidine ring's reactivity towards nucleophiles.

Electrophilic Reactivity: In contrast, the benzene portion of the scaffold is more susceptible to electrophilic aromatic substitution (EAS). The general order of reactivity for electrophilic substitution on the parent quinazoline ring is 8 > 6 > 5 > 7. The cyclopropyl (B3062369) group at the C6 position significantly influences this reactivity profile. A cyclopropyl group acts as an electron-donating group through its unique Walsh orbitals, which can conjugate with the adjacent π-system of the benzene ring. studysmarter.co.uk This donation of electron density activates the benzene ring, making it more reactive towards electrophiles than unsubstituted quinazoline.

As an activating group, the cyclopropyl substituent directs incoming electrophiles to the ortho and para positions. studysmarter.co.uk In the case of 6-cyclopropylquinazoline, the positions ortho to the cyclopropyl group are C5 and C7, and the position para is C8 (relative to the ring fusion). Therefore, electrophilic substitution is expected to be strongly favored at the C5 and C7 positions.

| Reaction Type | Reactive Ring | Most Probable Position(s) of Attack | Influence of Cyclopropyl Group |

|---|---|---|---|

| Nucleophilic Substitution (with leaving group at C4) | Pyrimidine | C4 | Minimal electronic influence |

| Electrophilic Substitution | Benzene | C5, C7 | Activating and ortho, para-directing |

| Radical (Minisci-type) Reaction | Pyrimidine | C2, C4 | Minimal electronic influence |

Reaction Mechanisms of Cyclopropyl Ring Opening and Rearrangement

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, transforming the cyclopropyl group into a propyl or propenyl chain. This reactivity is a key potential transformation for this compound derivatives.

Lewis Acid-Catalyzed Ring Opening: Aryl cyclopropanes can undergo ring-opening when treated with a Lewis acid. uni-regensburg.deresearchgate.netnih.gov The reaction is initiated by the coordination of the Lewis acid to the quinazoline nitrogen atoms, enhancing the electron-withdrawing nature of the heterocyclic system. This polarization facilitates the cleavage of a distal C-C bond in the cyclopropyl ring, leading to a stabilized benzylic carbocation intermediate. This cation can then be trapped by a nucleophile. For example, in the presence of a strong acid and an aromatic nucleophile, this could result in a Friedel-Crafts-type alkylation, attaching a 3-(quinazolin-6-yl)propyl chain to the nucleophile.

Radical-Initiated Ring Opening: The C-C bonds of the cyclopropyl ring can also be cleaved homolytically. This process is often initiated by a radical species that adds to the aromatic ring or, more commonly, is generated through single-electron oxidation of the aryl cyclopropane. beilstein-journals.orgnih.gov The resulting radical cation is a key intermediate where the cyclopropane ring is weakened. Subsequent C-C bond cleavage generates a distonic radical cation, which can then react further. Such radical-mediated pathways are common in photochemical and electrochemical reactions and can lead to 1,3-difunctionalization of the original cyclopropane moiety. researchgate.netresearchgate.net For instance, a radical initiator can trigger a cascade where the cyclopropyl ring opens to form a benzylic radical, which could then be trapped or participate in further cyclizations. beilstein-journals.orgnih.gov

Catalytic Transformations for Diverse Structural Architectures

Catalytic methods offer powerful tools for the selective functionalization of the this compound core, enabling the construction of complex molecular architectures.

Transition metal catalysis, particularly with palladium, rhodium, and nickel, is a cornerstone for C-H functionalization. mdpi.comnih.govrsc.org For this compound, the C-H bonds on the benzene ring at positions C5, C7, and C8 are potential targets for direct functionalization, avoiding the need for pre-installed leaving groups.

The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the nitrogen atom of the quinazoline ring acts as a directing group, coordinating to the metal center and guiding the C-H activation to a specific position. mdpi.com While C2 functionalization on the pyrimidine ring is known, directing C-H activation to the benzene ring is also feasible. Given the electronic activation by the cyclopropyl group, the C5 and C7 positions would be particularly susceptible to palladium-catalyzed C-H arylation, alkenylation, or amination.

Furthermore, palladium(0) has been shown to catalyze the C-H functionalization of the cyclopropane ring itself in related systems to synthesize quinolines. rsc.org This suggests a potential pathway where the sp³ C-H bonds of the cyclopropyl group in this compound could be activated to form new C-C bonds, leading to novel fused ring systems. nih.govnih.govmdpi.com

| Catalyst System | Substrate Type | Position Functionalized | Reaction Type | Reference Example |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂CO₃ | Quinoline (B57606) N-Oxide | C2 | Oxidative C-H/C-H Arylation | mdpi.com |

| [RhCl(coe)₂]₂ / PCy₃·HCl | 6-Substituted Quinoline | C2 | C-H Alkylation with Alkenes | mdpi.com |

| Ni(cod)₂ / DCYPE | Quinoline | C8 | C-H Alkylation | nih.gov |

| Pd(dba)₂ / P(2-furyl)₃ | N-aryl-2-cyclopropylmethyleneaniline | Cyclopropane sp³ C-H | Intramolecular C-H/C-H Coupling | rsc.org |

In recent years, metal-free reactions have gained prominence as sustainable alternatives for C-H functionalization. For an electron-deficient heterocycle like quinazoline, the Minisci reaction is a powerful tool for C-H alkylation or acylation. nih.govsigmaaldrich.comacs.org This reaction proceeds via a radical mechanism. An acyl or alkyl radical, generated from an aldehyde or carboxylic acid using an oxidant like potassium persulfate (K₂S₂O₈), attacks the protonated quinazoline ring. The attack occurs selectively at the electron-deficient C2 and C4 positions. This method allows for the introduction of carbon-based substituents onto the pyrimidine ring without the need for a transition metal catalyst.

Additionally, organocatalytic methods are emerging for the synthesis of quinazoline derivatives, often proceeding through oxidative annulation reactions under metal-free conditions. nih.gov While direct functionalization of the this compound core using organocatalysts is less explored, the principles of enamine or iminium catalysis could potentially be applied to derivatives bearing appropriate functional handles.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: The photochemistry of aryl cyclopropanes is rich and often initiated by a photoinduced electron transfer (PET) event. researchgate.netresearchgate.net Upon irradiation in the presence of a photosensitizer, the electron-rich cyclopropylbenzene (B146485) moiety of this compound can be oxidized to its radical cation. This intermediate is highly reactive and can undergo rapid ring-opening, as described in section 3.2, to generate a more stable benzylic radical. This radical can then be trapped by various nucleophiles or participate in radical-radical coupling reactions, leading to 1,3-difunctionalization products. Quinoline and its derivatives are also known to be photoactive, participating in PET processes both as substrates and as photocatalysts themselves. acs.org This intrinsic photoactivity could lead to unique transformations, such as direct excitation followed by radical generation or ring-opening.

Electrochemical Reactivity: Electrochemistry provides a powerful, reagent-free method to generate reactive intermediates by controlling the electrode potential. The anodic oxidation of arenes is a well-established method for generating radical cations. illinois.edu Applying this to this compound would likely lead to the formation of the aryl cyclopropane radical cation, initiating the same ring-opening and functionalization cascades seen in photochemistry. acs.org This approach allows for precise control over the oxidation process, potentially offering higher selectivity compared to chemical oxidants. Recent studies have demonstrated the electrochemical functionalization of quinazolines at the C4 position through a radical addition pathway under mild, oxidant-free conditions, highlighting the potential for electrochemical methods to modify the heterocyclic core. mst.edu

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 6-cyclopropylquinazoline in both solution and the solid state.

One-dimensional ¹H and ¹³C NMR spectra offer initial and crucial information regarding the proton and carbon environments within the molecule. In a typical ¹H NMR spectrum of a 6-substituted quinazoline (B50416), the aromatic protons of the quinazoline ring system would exhibit characteristic chemical shifts and coupling patterns. The protons on the cyclopropyl (B3062369) ring would also present unique signals, typically in the upfield region of the spectrum. Similarly, the ¹³C NMR spectrum would display distinct resonances for each carbon atom, including those of the quinazoline core and the cyclopropyl substituent.

To establish the precise connectivity of atoms, a series of two-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the quinazoline ring and within the cyclopropyl group. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for assigning the carbon signals based on the already assigned proton signals. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the cyclopropyl substituent to the quinazoline core by observing correlations between the cyclopropyl protons and the carbons of the quinazoline ring, and vice versa. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which helps in determining the three-dimensional structure and conformation of the molecule.

The following table provides hypothetical but expected ¹H and ¹³C NMR chemical shift ranges for this compound based on data for similar quinazoline and cyclopropyl-substituted aromatic compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 9.0 | C2: 150 - 155 |

| H4 | 8.0 - 8.5 | C4: 155 - 160 |

| H5 | 7.5 - 8.0 | C5: 125 - 130 |

| H7 | 7.0 - 7.5 | C6: 140 - 145 |

| H8 | 7.5 - 8.0 | C7: 120 - 125 |

| Cyclopropyl-CH | 1.5 - 2.0 | C8: 130 - 135 |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | C4a: 120 - 125 |

| C8a: 145 - 150 | ||

| Cyclopropyl-CH: 10 - 15 | ||

| Cyclopropyl-CH₂: 5 - 10 |

Note: This is a hypothetical data table with expected chemical shift ranges.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including identifying different crystalline structures (polymorphs) and studying amorphous phases. liverpool.ac.ukjocpr.comeuropeanpharmaceuticalreview.com For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, can be used to probe the local molecular environment in the solid state. irispublishers.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a drug substance. ssNMR is highly sensitive to the local conformation and packing of molecules in the crystal lattice. europeanpharmaceuticalreview.com Different polymorphs of this compound would likely exhibit distinct ¹³C chemical shifts due to variations in intermolecular interactions and molecular conformation. irispublishers.com This allows for the identification and quantification of different polymorphic forms in a bulk sample. europeanpharmaceuticalreview.com

Furthermore, ssNMR can provide insights into the conformational analysis of the cyclopropyl group relative to the quinazoline ring in the solid state. The technique can also be used to study drug-excipipient interactions in pharmaceutical formulations. irispublishers.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the quinazoline ring system and the cyclopropyl group. Quinazolines typically exhibit strong IR absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the aromatic ring vibrations. nih.govscispace.com The C-H stretching vibrations of the aromatic and cyclopropyl protons would appear in the region of 3100-3000 cm⁻¹. The cyclopropyl group itself has characteristic vibrational modes, including ring breathing and C-H bending, which would be observed in the fingerprint region of the spectrum. sci-hub.se

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. researchgate.net The symmetric vibrations of the cyclopropyl ring are also expected to be Raman active. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Cyclopropyl C-H Stretch | 3050 - 2950 | 3050 - 2950 |

| C=N Stretch | 1650 - 1550 | 1650 - 1550 |

| Aromatic C=C Stretch | 1635 - 1475 | 1635 - 1475 |

| Cyclopropyl Ring Breathing | ~1200 | ~1200 |

| C-N Stretch | 1300 - 1100 | 1300 - 1100 |

| Aromatic C-H Bend | 900 - 650 | 900 - 650 |

Note: This is a hypothetical data table with expected vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ions for HRMS analysis. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. nih.gov The fragmentation pattern of protonated this compound would be expected to show characteristic losses related to both the quinazoline ring and the cyclopropyl substituent.

Common fragmentation pathways for quinazoline derivatives involve the cleavage of the pyrimidine (B1678525) ring. mcmaster.ca The presence of the cyclopropyl group would likely lead to additional fragmentation pathways, such as the loss of the cyclopropyl radical or the rearrangement of the cyclopropyl ring. docbrown.infoyoutube.com The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for the identification of related impurities or metabolites.

The following table lists some of the expected fragment ions for this compound in an MS/MS experiment.

| m/z of Precursor Ion [M+H]⁺ | Proposed Fragment Ion | Neutral Loss |

| 171.09 | [C₁₁H₁₁N₂]⁺ | - |

| 144.07 | [C₉H₈N₂]⁺ | C₂H₃ (vinyl) |

| 130.06 | [C₈H₆N₂]⁺ | C₃H₅ (cyclopropyl) |

| 117.06 | [C₈H₅N]⁺ | HCN, C₂H₅ |

| 103.05 | [C₇H₅N]⁺ | HCN, C₃H₅ |

Note: This is a hypothetical data table with expected m/z values for fragment ions.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions occurring, which are in turn dictated by the molecule's structure and the nature of its chromophores.

For quinazoline and its derivatives, the UV-Visible absorption spectra are typically characterized by transitions involving π and non-bonding (n) electrons. The core quinazoline structure, a fused bicyclic aromatic system, gives rise to π → π* transitions, which are generally observed as intense absorption bands. The presence of heteroatoms (nitrogen) introduces n → π* transitions, which are typically of lower intensity.

While specific UV-Visible spectral data for this compound is not extensively detailed in the available literature, general principles applicable to quinazoline derivatives can be inferred. The introduction of a cyclopropyl group at the 6-position is expected to have a modest effect on the electronic spectrum. The cyclopropyl group can exhibit some degree of conjugation with the aromatic system, potentially leading to a slight bathochromic (red) shift of the π → π* absorption bands compared to the unsubstituted quinazoline.

The analysis of the UV-Visible spectrum provides valuable information about the extent of conjugation within the molecule. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can further elucidate the nature of the electronic transitions. For instance, a bathochromic shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, a common feature for π → π* transitions in such systems.

Table 1: Typical Electronic Transitions in Quinazoline Derivatives

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | π bonding to π antibonding | 200 - 400 | High (1,000 - 50,000) |

| n → π | non-bonding to π antibonding | 300 - 500 | Low (10 - 1,000) |

Note: The exact absorption maxima and molar absorptivities for this compound would require experimental determination.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal, producing a unique diffraction pattern from which a detailed model of the electron density and, consequently, the molecular structure can be constructed. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information on several key structural parameters:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the quinazoline core and the cyclopropyl substituent.

Conformation: The orientation of the cyclopropyl group relative to the planar quinazoline ring system.

Planarity: Confirmation of the planarity of the bicyclic quinazoline ring.

Intermolecular Interactions: Insights into how the molecules pack in the crystal lattice, revealing the presence of any significant intermolecular forces such as π-π stacking or hydrogen bonding (if applicable in derivatives).

While a specific crystal structure for this compound has not been found in the reviewed literature, studies on related cyclopropyl-substituted quinazolinone derivatives have been reported. For instance, the crystal structures of N-substituted 2-cyclopropyl-3-R-quinazoline-4(3H)-ones have been characterized, revealing a generally planar configuration of the quinazoline moiety. researchgate.net Such studies provide a valuable reference for what might be expected for the crystal structure of this compound.

Table 2: Key Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description | Significance |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Fundamental to defining the crystal system and space group. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Provides information about the symmetry of the molecule and its packing. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | Defines the precise three-dimensional structure of the molecule. |

| Bond Lengths | The distances between the nuclei of bonded atoms. | Confirms the connectivity and nature of chemical bonds. |

| Bond Angles | The angles formed by three connected atoms. | Defines the geometry and conformation of the molecule. |

| Torsion Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of flexible parts of the molecule, such as the orientation of the cyclopropyl group. |

Note: The data presented in this table is hypothetical and would be determined from an actual X-ray crystallographic experiment.

Advanced Spectroscopic Hybrid Techniques and Imaging Applications

To address the complexity of chemical analysis, particularly in complex matrices, hyphenated spectroscopic techniques are increasingly employed. nih.gov These methods combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a powerful tool for both qualitative and quantitative analysis. ijnrd.org

For a compound like this compound, several hyphenated techniques would be highly valuable for its characterization and analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. mdpi.com this compound would first be separated from a mixture by gas chromatography based on its boiling point and polarity. The separated compound would then be introduced into a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, allowing for its definitive identification. jocpr.com The fragmentation pattern can be particularly useful for confirming the presence of the cyclopropyl and quinazoline moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not amenable to GC-MS. nih.gov The compound is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into a mass spectrometer. LC-MS is highly sensitive and can be used for the quantification of this compound in various samples. saspublishers.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique provides detailed structural information of compounds separated by HPLC. While less common than LC-MS due to sensitivity limitations, LC-NMR can provide unambiguous structural elucidation of impurities or metabolites of this compound without the need for prior isolation. saspublishers.com

Imaging Applications:

Fluorescence spectroscopy is a highly sensitive technique that can be utilized for imaging applications. Many quinazoline derivatives exhibit fluorescence, and this property can be exploited to visualize their localization within biological systems. rsc.org While the intrinsic fluorescence of this compound has not been reported, it is conceivable that it could be used as a fluorescent probe or that it could be derivatized to enhance its fluorescent properties for use in cellular imaging. The development of fluorescent probes based on the quinazoline scaffold is an active area of research. rsc.org

Table 3: Comparison of Advanced Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Information Obtained | Advantages |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Molecular weight, fragmentation pattern, identification, and quantification. | High resolution, established libraries for identification. |

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Molecular weight, structural information from fragmentation, high-sensitivity quantification. | Broad applicability, suitable for non-volatile and thermally labile compounds. |

| LC-NMR | Separation by liquid chromatography, detection by NMR spectroscopy. | Unambiguous structural elucidation of separated components. | Provides detailed structural information without the need for isolation. |

Computational and Theoretical Chemistry Studies on 6 Cyclopropylquinazoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. dntb.gov.uamdpi.comnih.gov For 6-Cyclopropylquinazoline, DFT calculations provide a fundamental understanding of its chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. dntb.gov.uamdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

For quinazoline (B50416) derivatives, the HOMO is typically distributed over the entire quinazoline ring system, with significant contributions from the nitrogen atoms and the fused benzene (B151609) ring. The LUMO is also generally delocalized over the heterocyclic system. The introduction of the cyclopropyl (B3062369) group at the 6-position can influence the energies of these orbitals.

Table 1: Frontier Molecular Orbital Energies of this compound (Representative Data)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.uanih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the regions of highest negative potential are expected to be located around the nitrogen atoms of the quinazoline ring due to their high electronegativity. These sites are prone to interactions with hydrogen bond donors and electrophiles. The hydrogen atoms of the cyclopropyl group and the quinazoline ring would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. dntb.gov.uadergipark.org.tr It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.comnih.govnih.govarabjchem.orgnih.gov These computational methods are particularly relevant for quinazoline derivatives, many of which are known to be kinase inhibitors, such as Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.comnih.govarabjchem.orgnih.govfrontiersin.org

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation of a ligand within the binding site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. For this compound derivatives, docking studies are frequently performed against the ATP-binding site of kinases like EGFR.

Table 2: Predicted Binding Affinities of this compound Derivatives with EGFR (Representative Data)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | -7.8 | Met793, Leu718, Val726 |

| Erlotinib (Reference) | -9.5 | Met793, Cys797, Leu844 |

Note: The values and residues are representative and depend on the specific protein structure and docking protocol used.

Conformational Analysis in Binding Pockets

The conformation of a ligand within a protein's binding pocket is critical for its activity. The cyclopropyl group in this compound is conformationally rigid, which can be advantageous in drug design as it reduces the entropic penalty upon binding. Conformational analysis within the binding pocket helps to understand how the cyclopropyl group orients itself to maximize favorable interactions.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex and assess the stability of the predicted binding mode. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate picture of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netfiveable.me For the quinazoline scaffold, QSAR studies are instrumental in predicting the efficacy of derivatives as inhibitors of various biological targets, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical and structural properties. nih.gov For a compound like this compound, a wide array of descriptors would be calculated from its optimized 2D and 3D structures. These fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like molecular size, shape, and branching.

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and polar surface area are included in this category.

3D Descriptors: These are calculated from the three-dimensional conformation of the molecule and include steric and electrostatic fields, as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Once a comprehensive set of descriptors is generated for a series of quinazoline analogs, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation correlating the most significant descriptors with biological activity. researchgate.netnih.govacs.org Other methods include Principal Component Regression (PCR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. fiveable.menih.govnih.govbiointerfaceresearch.com

The robustness and predictive power of the developed model are assessed through rigorous internal and external validation techniques. nih.govdoi.org

Table 1: Common Molecular Descriptors in Quinazoline QSAR Studies

| Descriptor Category | Example Descriptors | Description |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. researchgate.net |

| Dipole Moment | Measures the polarity of the molecule. researchgate.net | |

| Atomic Net Charges | Describes the charge distribution across the atoms. researchgate.net | |

| Topological | Wiener Index | Relates to molecular branching. |

| Kier & Hall Shape Indices | Quantify molecular shape and size. | |

| Physicochemical | LogP | A measure of the molecule's hydrophobicity. |

| Polar Surface Area (PSA) | Relates to membrane permeability. | |

| 3D (CoMFA/CoMSIA) | Steric Fields | Describes the spatial arrangement and bulk of substituents. nih.gov |

| Electrostatic Fields | Describes the charge distribution in 3D space. nih.gov |

A validated QSAR model serves as a powerful predictive tool. nih.govfrontiersin.org It can be used to estimate the biological activity of novel, yet-to-be-synthesized quinazoline derivatives. nih.gov This predictive capability is central to the structural optimization process.

By analyzing the QSAR equation, researchers can identify which descriptors have the most significant positive or negative impact on activity. For instance, a model might indicate that increasing the positive charge on a specific atom or adding a bulky, electron-withdrawing group at a particular position (such as the C-6 position where the cyclopropyl group resides) would enhance inhibitory activity against a target like EGFR. researchgate.netnih.gov

This knowledge guides the rational design of new molecules. acs.org For this compound, a QSAR model could help determine what modifications to other parts of the quinazoline ring would be most beneficial, leveraging the specific electronic and steric properties of the cyclopropyl group. The model's predictions allow chemists to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving significant time and resources. nih.gov

Table 2: Example of a Generic MLR-based QSAR Equation

| Equation | pIC₅₀ = β₀ + (β₁ * Descriptor₁) + (β₂ * Descriptor₂) - (β₃ * Descriptor₃) |

| Component | Description |

| pIC₅₀ | The predicted biological activity (e.g., inhibitory concentration). |

| β₀ | The intercept of the regression equation. |

| β₁, β₂, β₃ | The regression coefficients for each descriptor, indicating the weight or importance of that descriptor. |

| Descriptor₁,₂,₃ | The calculated numerical values for specific molecular descriptors (e.g., LogP, LUMO energy, Molecular Weight). |

| Interpretation | The equation shows how different molecular properties (descriptors) are predicted to influence the biological activity. A positive coefficient suggests the property enhances activity, while a negative coefficient suggests it diminishes activity. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. abap.co.insemanticscholar.org For a compound like this compound, MD simulations provide profound insights into its dynamic behavior, particularly when it is bound to a biological target such as a protein kinase. nih.govtandfonline.com

The process involves placing the ligand-protein complex into a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent movements using classical mechanics. nih.gov These simulations, often run for nanoseconds or longer, reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions that maintain the complex. semanticscholar.orgnih.govresearchgate.net

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms over time from their initial positions. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. abap.co.in

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible and rigid regions of the protein and ligand by measuring the fluctuation of individual atoms or residues. abap.co.in

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation, highlighting critical interactions for binding affinity.

These simulations allow researchers to visualize the conformational ensemble—the collection of different shapes and orientations—that this compound and its target protein can adopt, providing a more realistic and dynamic picture than static docking models can offer. abap.co.intandfonline.com

Table 3: Key Parameters from an MD Simulation of a Quinazoline-Protein Complex

| Parameter | Description | Implication for this compound |

| RMSD | Measures the stability of the ligand's position in the binding pocket over time. abap.co.in | A low and stable RMSD indicates a stable binding mode. |

| RMSF | Measures the flexibility of specific parts of the ligand and protein residues. abap.co.in | Can show how the cyclopropyl group moves or is constrained within the binding site. |

| Binding Free Energy (MM/GBSA) | Calculates the estimated free energy of binding between the ligand and the protein. tandfonline.comnih.gov | Provides a quantitative estimate of binding affinity. |

| Interaction Analysis | Identifies persistent hydrogen bonds, hydrophobic contacts, and other interactions. | Reveals which protein residues are key for anchoring the quinazoline scaffold. |

In Silico Screening and Virtual Library Design Strategies

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach significantly narrows down the number of candidates for experimental testing. ijddr.inijfmr.com

For a scaffold like this compound, virtual screening can be used in two main ways:

To discover new quinazoline derivatives: A virtual library can be created by computationally adding a vast array of different chemical groups to the quinazoline core. nih.gov This library is then screened against a target protein structure using methods like molecular docking to predict the binding affinity of each compound. nih.govmanmiljournal.ru

To identify novel scaffolds: A pharmacophore model can be built based on the key interaction features of a known active quinazoline derivative. This model, which defines the essential 3D arrangement of features like hydrogen bond donors/acceptors and aromatic rings, is then used to search large compound databases (like ZINC or ChEMBL) for molecules of any chemical class that match the pharmacophore. waocp.org

These strategies facilitate the design of virtual libraries tailored to a specific target. researchgate.netresearchgate.net By starting with a known active core like quinazoline, researchers can explore a wide chemical space to identify derivatives with potentially higher potency, better selectivity, or more favorable pharmacokinetic properties. nih.govnih.gov The most promising hits from the virtual screen are then prioritized for chemical synthesis and in vitro evaluation. researchgate.net

Table 4: A Typical Virtual Screening Workflow

| Step | Description | Relevance to this compound |

| 1. Library Preparation | A large database of compounds (a virtual library) is prepared. This can be a commercial database or a custom-designed library of quinazoline analogs. researchgate.net | A library could be designed with variations at positions other than C-6 to explore synergistic effects with the cyclopropyl group. |

| 2. Target Preparation | The 3D structure of the biological target (e.g., a protein) is prepared for docking. | The binding site of a target like EGFR would be defined. waocp.org |

| 3. Docking/Screening | Each compound in the library is computationally "docked" into the target's active site, and its binding affinity is estimated with a scoring function. nih.gov | Each designed analog of this compound would be scored based on its predicted interaction with the target. |

| 4. Hit Selection & Filtering | Compounds are ranked by their docking scores. The top-ranking "hits" are selected and often filtered for drug-like properties (e.g., using Lipinski's Rule of Five). ijddr.in | The best-scoring virtual compounds are identified as candidates for synthesis. |

| 5. Experimental Validation | The prioritized hits are synthesized and tested in biological assays to confirm the computational predictions. nih.gov | Confirms whether the designed molecules have the desired biological activity. |

Structure Activity Relationship Sar Studies: Elucidating Molecular Determinants of Interaction

Influence of the Cyclopropyl (B3062369) Group at C-6 on Molecular Interactions

The introduction of a cyclopropyl group at the C-6 position of the quinazoline (B50416) ring introduces unique structural and electronic features that can significantly modulate a molecule's interaction with its biological target. While direct and extensive SAR studies on 6-cyclopropylquinazoline itself are not widely documented, the influence of this moiety can be inferred from its fundamental chemical properties and general SAR principles of the quinazoline core.

The cyclopropyl group is a three-membered carbocyclic ring that possesses distinct steric and electronic properties compared to other alkyl or aryl substituents.

Steric Effects : Sterically, the cyclopropyl group is a small, rigid, and well-defined substituent. Its compact nature can be advantageous, allowing it to fit into specific hydrophobic pockets within a target protein's binding site. The presence of bulky substituents at the C-6 position of the quinazoline moiety has been shown in some contexts to increase potency. mdpi.com The defined three-dimensional shape of the cyclopropyl ring can help orient the entire molecule optimally for binding, potentially improving affinity and selectivity.

Electronic Effects : Electronically, the cyclopropyl group is unique. Due to significant angle strain, the carbon-carbon bonds have a higher degree of p-orbital character than typical sp³-hybridized carbons. fiveable.me This allows the cyclopropyl group to act as a good π-electron donor, capable of engaging in conjugation with adjacent aromatic systems like the quinazoline ring. stackexchange.com This electron-donating nature can influence the electron density of the quinazoline core, which may affect key interactions, such as hydrogen bonding involving the quinazoline nitrogens or π-π stacking with aromatic residues in the binding site. The ability of the cyclopropyl ring to transmit conjugative effects may occur in the ground state or, more likely, in excited states or during the formation of a transition state in a chemical reaction. stackexchange.com

Conformational flexibility is a critical factor in molecular recognition, influencing how a ligand adapts to its binding site. nih.govnih.gov

The bond connecting the cyclopropyl group to the C-6 position of the quinazoline ring allows for rotation. This rotational freedom, while limited, means the cyclopropyl group can adopt different orientations relative to the plane of the quinazoline core. This flexibility can be crucial for achieving an optimal binding conformation. arxiv.org The molecule may exist as an ensemble of conformations in solution, and upon approaching the target, it can select the most favorable conformation for binding—a process known as "conformational selection". nih.gov The ability of the cyclopropyl group to position itself precisely within a hydrophobic sub-pocket can minimize steric clashes and maximize favorable van der Waals interactions, thereby enhancing binding affinity.

Substituent Effects at Key Positions of the Quinazoline Core (C-2, C-4, C-7, C-8)

Modifications at other key positions of the quinazoline ring (C-2, C-4, C-7, and C-8) have been extensively studied and are known to profoundly impact biological activity and selectivity.

Substitutions on the quinazoline core, particularly on the fused benzene (B151609) ring, can alter the molecule's electronic properties and steric profile.

C-2 Position : The C-2 position is highly amenable to substitution.

Small, nonpolar groups such as methyl are often well-tolerated and can lead to potent inhibition of enzymes like thymidylate synthase. nih.gov

The introduction of an aryl group at C-2 is a common strategy. The electronic nature of substituents on this aryl ring has a significant effect; both electron-donating and electron-withdrawing groups can be tolerated, though strong electron-withdrawing groups like a nitro group may retard certain reactions. chim.it

For some targets, a phenyl group at C-2 is an essential requirement for activity, such as for Breast Cancer Resistance Protein (BCRP) inhibition. semanticscholar.org Furthermore, placing electron-releasing groups at C-2 has been shown to increase inhibitory activity against topoisomerase II. nih.gov

C-4 Position : The C-4 position is critical for the activity of many quinazoline-based inhibitors, particularly kinase inhibitors where a 4-anilino group is a common feature.

Developing a lipophilic character at the C-4 position is often desirable for inhibitory affinity. nih.gov

For BCRP inhibitors, substituents on the 4-anilino ring are influential, with meta-substituents like nitro, hydroxyl, or trifluoromethyl being more suitable than ortho-substituents. semanticscholar.org

C-7 Position : Modifications at C-7 often target regions outside the primary binding pocket, allowing for additional interactions that can enhance affinity and selectivity.

The introduction of an amino substituent at the C-7 position can improve Aurora kinase inhibitory activity. acs.org

Attaching longer chain linkers to the C-7 position has been found to be favorable for dual EGFR/VEGFR2 inhibitory activity. nih.gov

C-8 Position : The C-8 position has been identified as a site where new interactions can be formed.

Larger substituents, such as nitro and diol groups, can engage in new interactions with target enzymes, improving both affinity and selectivity for tankyrases. nih.govresearchgate.net

The presence of halogen atoms (e.g., iodine) at the C-6 and C-8 positions can significantly improve antimicrobial activity. nih.gov

| Position | Substituent Type | Effect on Activity | Example Target/Context |

|---|---|---|---|

| C-2 | Small nonpolar groups (e.g., methyl) | Potent inhibition | Thymidylate Synthase nih.gov |

| C-2 | Electron-releasing groups | Increased activity | Topoisomerase II nih.gov |

| C-4 | Anilino group (meta-substituted) | Potent inhibition | BCRP semanticscholar.org |

| C-7 | Amino group | Improved activity | Aurora Kinase acs.org |

| C-8 | Nitro or Diol groups | Improved affinity and selectivity | Tankyrases nih.govresearchgate.net |

| C-6 & C-8 | Halogen atoms | Improved activity | Antimicrobial nih.gov |

Incorporating heterocyclic rings at various positions on the quinazoline scaffold is a widely used strategy to enhance biological activity and achieve target specificity.

C-2 Position : Attaching different heterocyclic rings to the C-2 position has been shown to confer a range of biological activities.

The incorporation of rings such as phenothiazine, triazole, and pyridine (B92270) can result in insecticidal, anti-bacterial, and anti-fungal properties. nih.gov

For BCRP inhibition, meta- and para-pyridyl rings at the C-2 position produced promising activity. nih.gov

C-7 Position : The C-7 position is a key site for introducing nitrogen-containing heterocycles.

These groups can improve interactions with residues outside of a kinase pocket, enhancing both inhibitory activity and selectivity. acs.org

For instance, introducing a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position via a linker led to potent dual EGFR/VEGFR2 inhibitors. nih.gov

C-3 Position : While the primary focus is often on substitutions of the core ring system, the N-3 position is also a critical point for modification.

For example, quinazolinone derivatives bearing oxadiazole or thiadiazole rings at position 3 have shown significant anticonvulsant activity. nih.gov

| Position | Incorporated Heterocycle | Effect/Role | Example Target/Context |

|---|---|---|---|

| C-2 | Pyridine, Triazole | Antibacterial, Antifungal activity | General Antimicrobial nih.gov |

| C-2 | Pyridyl ring | Promising inhibitory activity | BCRP nih.gov |

| C-7 | Nitrogen-containing heterocycles | Enhance activity and selectivity | Aurora Kinase acs.org |

| C-7 | 3-nitro-1,2,4-triazole | Potent dual inhibition | EGFR/VEGFR2 nih.gov |

| C-3 | Oxadiazole, Thiadiazole | Increased anticonvulsant activity | Anticonvulsant nih.gov |

Role of Linker Moieties and Peripheral Substituents on Molecular Recognition

Linker moieties and peripheral substituents play a vital role in positioning the key pharmacophoric elements of a molecule for optimal interaction with the target.

The nature of the linker connecting a substituent to the quinazoline core can dramatically affect activity. For example, in a series of 4-arylamino-quinazoline derivatives, urea (B33335) linkers were found to be more favorable for inhibitory activity compared to thiourea-containing linkers. nih.gov The length of the linker is also critical; compounds with a three-carbon chain linker between the quinazoline and a morpholine (B109124) core were more potent than those with a two-carbon chain. nih.gov Similarly, a longer chain linker between the quinazoline core at C-7 and a triazole moiety was favorable for inhibitory activity. nih.gov The linker's composition also matters, as replacing an amide linker with a methyl-amino linker led to a nearly 50-fold decrease in inhibitory activity in one study of EGFR inhibitors. nih.gov

Peripheral substituents, such as those on a 4-anilino ring or other appended groups, fine-tune the molecule's properties. For instance, the introduction of a fluorine substituent in the C-2 position of a 6-benzamide quinazoline derivative was found to be vital for inhibitory activity, while further substitution with a nitro group at the C-5 position of the benzamide (B126) moiety led to a two-fold increase in activity. nih.gov These peripheral groups can form additional hydrogen bonds, engage in hydrophobic interactions, or sterically guide the compound into a more favorable binding pose.

Chain Length and Flexibility Considerations

The length and conformational flexibility of substituent chains on the this compound scaffold are critical determinants of its binding affinity and efficacy. These structural features dictate the ability of the molecule to adopt an optimal conformation within the binding pocket of a target protein.

Research on various quinazoline derivatives has demonstrated that the length of a linker or side chain can significantly impact inhibitory activity. For instance, in a series of 4-anilino-quinazoline derivatives designed as dual EGFR/HER2 inhibitors, the optimal length of a carbon chain linker at other positions of the quinazoline ring was found to be four carbon atoms. This specific length likely allows the molecule to span the distance between key interaction points within the receptor's active site without introducing steric strain.

Conversely, studies have also shown that shorter linkers can be more beneficial in certain contexts. For example, some compounds with a two-carbon bridge were found to be more potent than those with a three-carbon bridge. This is attributed to a more favorable binding mode that positions the quinazoline core deeper within the active site, enhancing key interactions. The introduction of a single methylene (B1212753) group as a linker has been shown to have variable effects, sometimes improving and at other times diminishing potency, underscoring the subtle and context-dependent nature of these modifications.

The flexibility of these chains is also a crucial factor. A highly flexible chain may adopt multiple conformations, some of which may be unfavorable for binding, leading to an entropic penalty upon binding. Conversely, a rigid linker might lock the molecule in a conformation that is incompatible with the binding site. Therefore, a degree of constrained flexibility is often desirable. The cyclopropyl group at the 6-position of the quinazoline ring itself introduces a degree of rigidity and a specific spatial orientation for substituents, which can be advantageous in positioning the molecule within a binding pocket.

| Compound Series | Linker/Chain Position | Optimal Chain Length | Effect on Activity | Reference Target |

|---|---|---|---|---|

| 4-Anilino-quinazolines | C7-O-Linker | 4 Carbons | Maximizes dual inhibitory activity | EGFR/HER2 |

| 4-Anilino-quinazolines | C7-O-Linker | 2 Carbons vs. 3 Carbons | Shorter chain enhances potency | EGFR |

| 6,7-Dimorpholinoalkoxy quinazolines | C6/C7-O-Linker | 3 Carbons | More potent than 2-carbon chain | A431 cell line |

Hydrogen Bonding and Hydrophobic Interaction Motifs

The binding of this compound derivatives to their biological targets is predominantly governed by a combination of hydrogen bonding and hydrophobic interactions. These non-covalent interactions are essential for the stability of the ligand-receptor complex.

Hydrogen Bonding: Hydrogen bonds are highly directional interactions that occur between a hydrogen bond donor (such as an N-H or O-H group) and a hydrogen bond acceptor (typically a nitrogen or oxygen atom with a lone pair of electrons). In the context of quinazoline-based inhibitors, the nitrogen atoms at positions 1 and 3 of the quinazoline ring are common hydrogen bond acceptors. For instance, many EGFR inhibitors form a crucial hydrogen bond between the N1 of the quinazoline and a methionine residue in the hinge region of the kinase domain. kemdikbud.go.id Substituents at the 4-position, such as an amino group, can act as hydrogen bond donors. The strategic placement of functional groups capable of forming hydrogen bonds is a key consideration in the design of potent inhibitors. Studies have also highlighted the importance of non-classical hydrogen bonds, such as C-H···O and C-H···N interactions, in stabilizing the bound conformation of quinazoline derivatives.

| Interaction Type | Key Molecular Feature | Interacting Partner on Target | Significance |

|---|---|---|---|

| Hydrogen Bond | Quinazoline N1 | Methionine residue (amide NH) in kinase hinge region | Anchors the inhibitor in the ATP binding site. kemdikbud.go.id |

| Hydrogen Bond | Substituent at C4 (e.g., -NH-) | Carbonyl oxygen of amino acid in hinge region | Provides additional binding affinity and selectivity. |

| Hydrophobic Interaction | 6-Cyclopropyl group | Hydrophobic pocket in the active site | Enhances binding affinity through van der Waals forces. |

| Hydrophobic Interaction | Anilino ring at C4 | Hydrophobic residues near the ATP binding site | Contributes to the stability of the ligand-receptor complex. |

Mechanistic Investigations of Molecular and Cellular Interactions

Enzyme Inhibition Mechanisms by 6-Cyclopropylquinazoline Derivatives

The quinazoline (B50416) core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of enzymes. The addition of a cyclopropyl (B3062369) group at the 6-position can enhance these interactions, leading to potent and specific inhibition.

Kinase Inhibition (e.g., EGFR-TK, BRK Kinase, CDK2) and Allosteric Modulation

Quinazoline derivatives are well-established as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. They typically function as ATP-competitive inhibitors, where the quinazoline core mimics the adenine (B156593) ring of ATP, binding to the hinge region of the kinase's active site. The substituents on the quinazoline ring, including the cyclopropyl group, can form additional interactions that enhance binding affinity and selectivity. For instance, in EGFR, the quinazoline N1 and N3 atoms often form crucial hydrogen bonds with the hinge residue Met769, while other parts of the molecule occupy adjacent hydrophobic pockets.

Beyond direct competition with ATP, related heterocyclic compounds have been investigated as allosteric modulators. Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This mechanism offers a pathway to achieving higher selectivity, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding site. While specific studies on this compound as an allosteric inhibitor are not detailed, the development of allosteric modulators for kinases like Cyclin-Dependent Kinase 2 (CDK2) highlights a promising avenue for this class of compounds. Allosteric modulation can lead to unique mechanisms of action, such as negative cooperativity with cyclin binding in the case of CDK2, preventing the formation of the active kinase-cyclin complex.

Glycosidase Inhibition (e.g., α-Glucosidase) and Active Site Interactions

Derivatives based on a cyclopropyl-quinazoline scaffold have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. Research has utilized 6-Bromo-2-cyclopropyl quinazoline-4(3H)-one as a starting point to synthesize a variety of potent inhibitors. These compounds have shown inhibitory potentials often exceeding that of the standard drug, acarbose.

Molecular docking and kinetic studies reveal the mechanisms behind this inhibition. These derivatives interact with key residues within the active site of α-glucosidase. For example, interactions can include hydrogen bonding and pi-stacking with amino acid residues such as His239, Phe311, and Tyr313. Kinetic analyses of related quinoline (B57606) inhibitors have shown competitive inhibition patterns, indicating direct competition with the substrate for binding to the enzyme's active site. The stability and nature of these interactions, often enhanced by the specific substitutions on the quinazoline ring, are critical for their potent inhibitory effect.

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Description | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Compound 6j | 4-bromobenzyl substituted benzimidazole-thioquinoline | 28.0 ± 0.6 | Competitive |

| Acarbose | Standard Inhibitor | 750.0 | Competitive |

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

The 4-quinazolinone scaffold, a close structural relative, has been effectively utilized as a bioisostere for the phthalazinone core found in established PARP-1 inhibitors like Olaparib. nih.gov PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. researchgate.net PARP inhibitors function by binding to the catalytic domain of PARP-1, competing with its natural substrate, nicotinamide (B372718) adenine dinucleotide (NAD+). nih.gov

This competitive inhibition prevents the synthesis and attachment of poly(ADP-ribose) chains to proteins at the site of DNA damage, which in turn stalls the recruitment of other DNA repair proteins. researchgate.netresearchgate.net A crucial aspect of the mechanism for many PARP inhibitors is "trapping" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication forks, leading to double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality. vu.nl Several quinazolinone derivatives have shown potent PARP-1 inhibition at nanomolar concentrations. nih.gov

Table 2: PARP-1 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| Compound 12c | Quinazolinone-based derivative | 30.38 |

| Olaparib | Reference Inhibitor | 27.89 |

Cholinesterase Enzyme Modulation